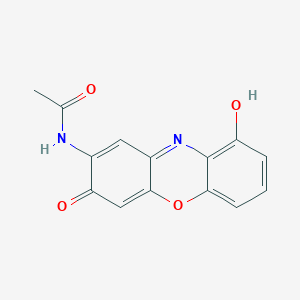
Du-86
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Du-86 is a small molecule drug initially developed by Kyowa Kirin Co., Ltd. It is known for its role as a DNA inhibitor, DNA alkylating agent, and DNA synthesis inhibitor. The compound has been primarily investigated for its potential in treating neoplasms and precancerous conditions .
Méthodes De Préparation
The synthesis of Du-86 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of poly(ethylene glycol) (PEG) and dipeptide linkers such as L-alanyl-L-valine (Ala-Val). These linkers are used to conjugate the active segment of this compound to tumor-specific antibodies . The reaction conditions typically involve enzymatic cleavage, which ensures the release of the active compound at the tumor site .
Analyse Des Réactions Chimiques
Du-86 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the enzymatic cleavage of the PEG-dipeptide linker releases the active segment of this compound .
Applications De Recherche Scientifique
Du-86 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying DNA inhibitors and alkylating agents.
Biology: this compound is used in research to understand the mechanisms of DNA damage and repair.
Comparaison Avec Des Composés Similaires
Du-86 is part of a class of compounds known as duocarmycin derivatives. Similar compounds include:
KW-2189: Another duocarmycin derivative with similar DNA alkylating properties.
CC-1065: Known for its potent DNA-binding and alkylating activities.
Compared to these compounds, this compound has shown unique properties in terms of its tumor-specific activation and reduced toxicity to normal cells .
Propriétés
Formule moléculaire |
C26H25N3O7 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O7/c1-11-18(25(32)36-5)19-21(27-11)15(30)8-17-26(19)9-13(26)10-29(17)24(31)14-6-12-7-16(33-2)22(34-3)23(35-4)20(12)28-14/h6-8,13,27-28H,9-10H2,1-5H3/t13-,26+/m1/s1 |
Clé InChI |
YTGSKSUJQQNWRS-SRGMZFCMSA-N |
SMILES isomérique |
CC1=C(C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |
SMILES canonique |
CC1=C(C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |
Synonymes |
DU 86 DU-86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


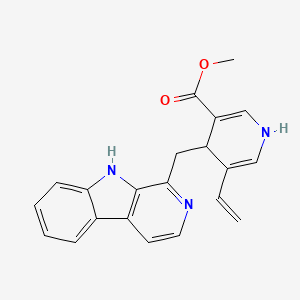
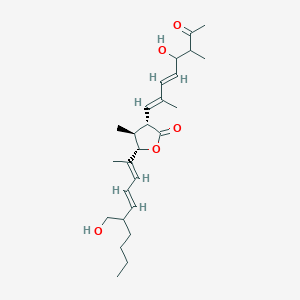
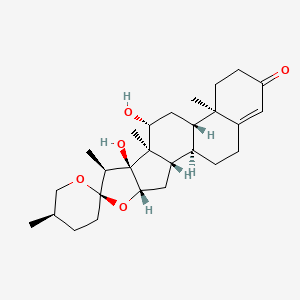
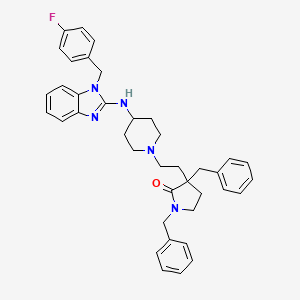
![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)

![3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)
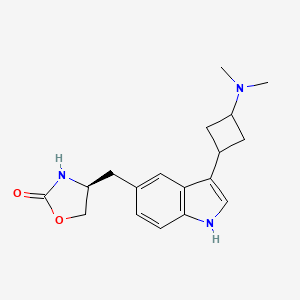

![4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1244586.png)
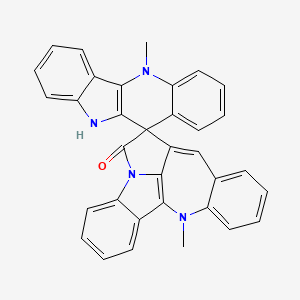
![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)
